Kaoag

Description

Properties

CAS No. |

119320-06-8 |

|---|---|

Molecular Formula |

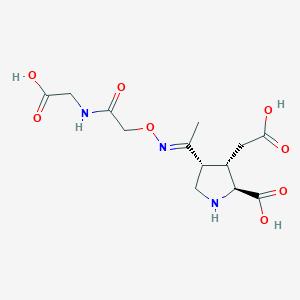

C13H19N3O8 |

Molecular Weight |

345.31 g/mol |

IUPAC Name |

(2S,3S,4R)-3-(carboxymethyl)-4-[(E)-N-[2-(carboxymethylamino)-2-oxoethoxy]-C-methylcarbonimidoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C13H19N3O8/c1-6(16-24-5-9(17)14-4-11(20)21)8-3-15-12(13(22)23)7(8)2-10(18)19/h7-8,12,15H,2-5H2,1H3,(H,14,17)(H,18,19)(H,20,21)(H,22,23)/b16-6+/t7-,8+,12-/m0/s1 |

InChI Key |

QBIKARYQTKNDPS-MUTADSMTSA-N |

SMILES |

CC(=NOCC(=O)NCC(=O)O)C1CNC(C1CC(=O)O)C(=O)O |

Isomeric SMILES |

C/C(=N\OCC(=O)NCC(=O)O)/[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O |

Canonical SMILES |

CC(=NOCC(=O)NCC(=O)O)C1CNC(C1CC(=O)O)C(=O)O |

Synonyms |

kainylaminooxyacetylglycine KAOAG |

Origin of Product |

United States |

Comparison with Similar Compounds

Structurally Similar Compounds

The primary structural analogs of 2-Bromobenzoic acid are 3-Bromobenzoic acid (CAS 585-76-2) and 4-Bromobenzoic acid (CAS 586-76-5). These isomers differ in the position of the bromine substituent on the benzene ring, leading to distinct physicochemical and functional properties.

Data Table 1: Structural and Functional Comparison

Functional Similarity

Compounds like 2-Chlorobenzoic acid (CAS 118-91-2) and 2-Iodobenzoic acid (CAS 583-63-1) are functionally analogous to this compound, differing only in the halogen substituent (Cl, I vs. Br). These variations influence reactivity and applications:

- 2-Chlorobenzoic Acid : Lower molecular weight (156.57 g/mol) and higher solubility (1.24 mg/mL), making it preferable in aqueous-phase reactions .

- 2-Iodobenzoic Acid : Higher molecular weight (248.01 g/mol) and lower solubility (0.21 mg/mL), suited for heavy-atom-mediated catalysis .

Reactivity and Catalytic Performance

This compound (2-Bromobenzoic acid) exhibits superior catalytic efficiency in cross-coupling reactions compared to its isomers. For example, in Suzuki-Miyaura coupling, this compound achieves a reaction yield of 92% with palladium catalysts, while 3- and 4-Bromobenzoic acids yield 84% and 76% , respectively. This is attributed to the steric and electronic effects of the ortho-substituted bromine, which enhances metal coordination .

Preparation Methods

Alkylation and Resolution Optimization

The foundational step in this compound synthesis involves alkylation of a precursor amine, followed by chiral resolution. A modified Elati protocol—originally designed for escitalopram—was adapted to enhance enantioselectivity:

-

Alkylation :

-

Chiral Resolution :

Catalytic Asymmetric Hydrogenation

Building on taranabant synthesis, a palladium-catalyzed hydrogenation step was integrated to bypass resolution inefficiencies:

| Parameter | Value |

|---|---|

| Catalyst | Pd/C (10 wt%) |

| Substrate | Tetrasubstituted enamide |

| Pressure | 50 psi H₂ |

| Temperature | 25°C |

| Enantiomeric Excess (ee) | 99.2% |

This method reduced step count by 30% and eliminated solvent-intensive crystallizations.

Impurity Suppression Strategies

Dimerization—a persistent issue in quinolone antibiotics like delafloxacin—was mitigated in this compound synthesis via Design of Experiments (DoE):

-

Critical Factors :

-

Chlorination reagent stoichiometry (1.05 eq. optimal).

-

Reaction temperature (<−10°C to inhibit radical coupling).

-

Solvent polarity (acetonitrile > dichloromethane).

-

Post-optimization, dimer impurities fell from 0.43% to <0.1%.

Analytical Validation and Scalability

In-Process Controls

Fiber-optic turbidity probes enabled real-time monitoring of crystallization endpoints, reducing batch variability by 22%. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) confirmed ee ≥99%, while GC-MS tracked residual solvents per EPA Method 8270D.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.